molecular formula C6H9BrClNS B7948496 (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride

Cat. No.: B7948496
M. Wt: 242.57 g/mol
InChI Key: FDYVFPGCSXCBRM-WCCKRBBISA-N
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Description

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride is a chiral amine compound featuring a brominated thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 4-bromothiophene.

    Chiral Amine Introduction: The brominated thiophene undergoes a reaction with a chiral amine, such as (S)-1-phenylethylamine, under suitable conditions to form the desired product.

    Hydrochloride Formation: The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions, such as the use of continuous flow reactors and catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

(S)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The brominated thiophene ring and chiral amine moiety contribute to its binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    ®-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride: The enantiomer of the compound, differing in its chiral configuration.

    1-(4-Bromothiophen-2-yl)ethan-1-amine: The non-chiral version of the compound.

    1-(4-Chlorothiophen-2-yl)ethan-1-amine hydrochloride: A similar compound with a chlorine atom instead of bromine.

Uniqueness: (S)-1-(4-Bromothiophen-2-yl)ethan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of a bromine atom, which can influence its reactivity and interactions in various chemical and biological contexts.

Properties

IUPAC Name

(1S)-1-(4-bromothiophen-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYVFPGCSXCBRM-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CS1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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